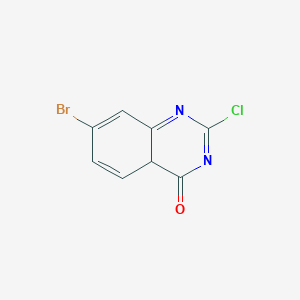

7-bromo-2-chloro-4aH-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

7-bromo-2-chloro-4aH-quinazolin-4-one |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H |

InChI Key |

YBADEQKFDYQCLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=NC(=O)C21)Cl)Br |

Origin of Product |

United States |

Rationale for Focused Investigation of 7 Bromo 2 Chloro 4ah Quinazolin 4 One

Studies have demonstrated that the presence and position of halogens on the quinazolinone ring can enhance bioactivity. For instance, halogen substitution at the C-6 position has been shown to improve the anticancer effects of certain derivatives. uni.lu The title compound, 7-bromo-2-chloro-4aH-quinazolin-4-one, presents a unique halogenation pattern. The placement of a bromine atom at the C-7 position and a chlorine atom at the C-2 position creates a distinct electronic and steric environment compared to other studied analogues. Investigating this specific combination is essential for developing a more granular understanding of the structure-activity relationships (SAR) within the halogenated quinazolinone family. The research aims to determine how this particular arrangement of electron-withdrawing groups influences the molecule's potential as a bioactive agent.

Current Research Landscape and Gaps Pertaining to Halogenated Quinazolinones

The current research landscape is rich with studies on various halogenated quinazolinones, reflecting a sustained scientific effort to explore their potential. nih.gov A wide array of derivatives with different halogen atoms (fluorine, chlorine, bromine) at various positions have been synthesized and evaluated for their biological activities. Examples of such compounds that appear in scientific literature and chemical databases include 7-bromo-6-chloro-4(3H)-quinazolinone, 8-bromo-2-chloroquinazolin-4(3H)-one, and 7-chloro-2-methyl-quinazolin-4(3H)-one. echemi.com This broad investigation has led to the development of compounds with potent activity against cancer cell lines and microbial pathogens. nih.gov

Despite this extensive research, a significant gap exists in the scientific literature pertaining specifically to the 7-bromo-2-chloro-4aH-quinazolin-4-one isomer. While its constituent parts—the quinazolinone core and halogen substituents—are well-studied, this particular combination remains largely unexplored. There is a lack of published data on its synthesis, characterization, and biological evaluation. This gap represents a clear opportunity for novel research that can contribute new data points to the collective understanding of how halogenation patterns dictate the function of quinazolinone-based molecules.

Scope and Objectives of Academic Inquiry into 7 Bromo 2 Chloro 4ah Quinazolin 4 One

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound suggests a logical pathway for its construction. The primary disconnection breaks the pyrimidine (B1678525) ring at the N1-C2 and C4-N3 bonds. This approach points to a key intermediate, a substituted anthranilamide, which already contains the required bromine atom at the correct position on the benzene (B151609) ring. researchgate.net

This strategy simplifies the synthesis by isolating the challenge of aromatic substitution from the heterocyclic ring formation. The analysis identifies 2-amino-4-bromobenzamide (B107191) as a critical precursor. The remaining C2 fragment, bearing the chlorine atom, can be introduced by reacting this precursor with a suitable one-carbon (C1) electrophile. Potential C1 synthons include phosgene, triphosgene, or a related chloroformate, which would react with the amino group and subsequently cyclize.

An alternative disconnection involves first forming a quinazolinedione core and then introducing the halogen substituents. However, starting with a pre-functionalized benzene ring, such as 2-amino-4-bromobenzamide, offers superior control over the regioselectivity of the C7 bromine substituent. The final step in the retrosynthesis involves the selective reduction of a more stable, aromatic quinazolin-4(3H)-one intermediate to achieve the desired saturation at the 4a-position.

De Novo Synthesis Approaches to this compound

The de novo synthesis of this molecule can be broken down into three critical phases: the formation of the fundamental quinazolinone ring, the strategic placement of the halogen atoms, and the establishment of the specific dihydro nature of the scaffold.

Cyclocondensation Reactions for Quinazolinone Ring Formation

The formation of the quinazolinone ring is a cornerstone of the synthesis. A widely employed method is the cyclocondensation of an anthranilic acid derivative with a nitrogen-containing reagent. researchgate.net For the target molecule, a plausible route involves the reaction of 2-amino-4-bromobenzoic acid or its amide derivative with a C1 synthon. One-pot, multi-component reactions are a modern and efficient approach, often utilizing various catalysts to promote the cyclization. nih.gov

For example, a substituted anthranilic acid can be reacted with formamidine (B1211174) acetate (B1210297) to yield a quinazolin-4(3H)-one. A patent for the synthesis of the related compound 7-bromo-6-chloro-4(3H)-quinazolinone employs this strategy, starting with 2,4-dibromo-5-chlorobenzoic acid and reacting it with formamidine acetate in the presence of a copper catalyst. google.com This highlights a viable pathway where a pre-halogenated benzoic acid is cyclized to form the core structure. Other methods include the condensation of anthranilamides with aldehydes or orthoesters, often facilitated by acid or base catalysis. organic-chemistry.orgacs.org

Strategic Introduction of Halogen Substituents (Bromine at C7, Chlorine at C2)

The precise placement of the bromine and chlorine atoms is critical for the synthesis.

Bromine at C7: The most effective strategy for ensuring the correct placement of the bromine atom at the C7 position is to begin the synthesis with a precursor that is already brominated at the desired position. Starting with 4-bromoanthranilic acid or a derivative thereof ensures that the bromine is locked into the correct position on the benzene ring prior to the formation of the fused pyrimidine ring. This avoids potential side reactions or the formation of regioisomers that can occur with direct bromination of the quinazolinone scaffold itself.

Chlorine at C2: Introduction of the chlorine atom at the C2 position can be achieved through several methods. One approach is to use a chlorinated C1 building block during the cyclocondensation step. A more common and versatile strategy involves the synthesis of an intermediate such as 7-bromoquinazoline-2,4(1H,3H)-dione. This dione (B5365651) can be prepared from 4-bromoanthranilic acid and urea. The subsequent treatment of this dione with a strong chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), selectively converts the C2-carbonyl group into a chloro substituent. This method is standard in heterocyclic chemistry for converting keto groups to chloro groups, thereby forming a reactive site for further modifications if needed.

Control over 4a-position Saturation and Stereochemistry

The "4aH" designation specifies a dihydro-type quinazolinone, which is a non-aromatic and less common isomer compared to the fully aromatic quinazolin-4(3H)-one. Achieving this specific saturation is a significant synthetic challenge. The most direct proposed route is the selective reduction of the corresponding aromatic precursor, 7-bromo-2-chloro-4(3H)-quinazolinone.

Methods for this transformation include:

Catalytic Hydrogenation: This is a standard method for the reduction of heterocyclic rings. capes.gov.br Using a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere could potentially reduce the C4a-N1 double bond of the pyrimidine ring. nih.govyoutube.com The choice of catalyst, solvent, and pressure would be crucial to achieve selective reduction without affecting the halogen substituents. nih.gov Chiral catalysts could also be employed to control the stereochemistry at the newly formed stereocenter at position 4a. rsc.orgorganic-chemistry.org

Electrochemical Reduction: Modern electrochemical methods offer a transition-metal-free approach to hydrogenation. acs.org Applying a constant current to a solution containing the quinazolin-4(3H)-one precursor could drive the selective reduction to the desired dihydro product. acs.org

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in specific solvent systems can sometimes be used for the selective reduction of N-heterocycles, although this is often less predictable than catalytic hydrogenation.

Controlling the stereochemistry at the 4a position would require an asymmetric synthesis approach, likely involving a chiral catalyst during the reduction step, to produce a specific enantiomer. rsc.orgresearchgate.net

Precursor Functionalization Strategies for this compound Synthesis

A common route to this intermediate begins with commercially available 4-bromobenzoic acid. The synthesis would proceed through the following steps:

Nitration: Introduction of a nitro group at the C2 position of 4-bromobenzoic acid.

Reduction: Conversion of the nitro group to an amino group to form 2-amino-4-bromobenzoic acid.

Amidation: Conversion of the carboxylic acid moiety into a primary amide to yield 2-amino-4-bromobenzamide.

Alternatively, one could start with 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) and convert its carboxylic acid group to an amide. Each of these steps requires careful selection of reagents and optimization of conditions to ensure high yields and purity, which is essential for the subsequent cyclization reactions.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. A key step to optimize would be the copper-catalyzed cyclocondensation reaction to form the quinazolinone core, as similar reactions are well-documented. organic-chemistry.orgrsc.org Factors influencing this reaction include the choice of catalyst, solvent, base, and temperature.

A hypothetical optimization study for the cyclocondensation of 2-amino-4-bromobenzamide with a C1 source is presented below.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu(OAc)₂ (10) | K₂CO₃ (2.0) | DMF | 100 | 65 |

| 2 | CuI (10) | K₂CO₃ (2.0) | DMF | 100 | 72 |

| 3 | CuI (10) | Cs₂CO₃ (2.0) | DMF | 100 | 78 |

| 4 | CuI (10) | K₂CO₃ (2.0) | DMSO | 100 | 85 |

| 5 | CuI (10) | K₂CO₃ (2.0) | DMSO | 120 | 88 |

| 6 | None | K₂CO₃ (2.0) | DMSO | 120 | <10 |

| 7 | CuI (5) | K₂CO₃ (2.0) | DMSO | 120 | 80 |

This table is a hypothetical representation based on common optimization strategies for similar chemical reactions.

The data suggest that a copper(I) iodide catalyst in DMSO at an elevated temperature provides the highest yield. The choice of base also plays a significant role, with cesium carbonate potentially offering better results in certain solvents. Similarly, the subsequent chlorination and reduction steps would require their own optimization studies, focusing on reagent stoichiometry, reaction time, and temperature to maximize efficiency and minimize the formation of byproducts.

Solvent Effects and Catalysis in Quinazolinone Synthesis

The choice of solvent and catalyst is paramount in the synthesis of quinazolinone scaffolds. The polarity and boiling point of the solvent can significantly influence reaction rates and yields. In the synthesis of halogenated quinazolinones, solvents such as acetonitrile (B52724), dimethylformamide (DMF), and N-methylpyrrolidone are frequently employed. google.com For instance, in the synthesis of the related compound 7-bromo-6-chloro-4(3H)-quinazolinone, acetonitrile was found to be a preferable solvent. google.com The selection of the solvent often correlates with the reaction temperature and the solubility of the starting materials and reagents.

Catalysis plays a crucial role in activating substrates and facilitating the ring-closure step that forms the quinazolinone core. Lewis acids like iron (III) chloride (FeCl₃) have been shown to be effective catalysts, activating electron-attracting centers and promoting the necessary nucleophilic attack for cyclization. organic-chemistry.org Copper-based catalysts, such as cuprous bromide or cuprous chloride, are also utilized, particularly in one-pot syntheses starting from substituted benzoic acids. google.comorganic-chemistry.org In some modern approaches, catalyst-free syntheses have been developed, often relying on the intrinsic reactivity of the substrates in high-boiling, sustainable solvents like glycerol.

Temperature and Pressure Parameter Modulation

Microwave-assisted synthesis has emerged as a powerful technique for modulating reaction parameters. nih.gov Microwave irradiation (MWI) allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times compared to conventional heating methods. nih.gov Furthermore, when reactions are conducted in sealed vessels under MWI, the internal pressure can increase, allowing solvents to be heated well above their atmospheric boiling points. This can accelerate reactions that are sluggish under standard conditions.

Reaction Kinetics and Process Efficiency

The kinetics of quinazolinone formation are heavily influenced by factors such as reactant concentration, catalyst loading, and temperature. The rate of reaction generally increases with higher temperatures and greater catalyst concentrations. However, optimizing these parameters is key to maximizing process efficiency, which is ultimately measured by a combination of chemical yield, reaction time, and the purity of the final product.

For example, in the one-step synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, the reaction is brought to completion over a period of 12 to 20 hours under reflux conditions. google.com The efficiency of this process is enhanced by its one-pot nature, which eliminates the need to isolate intermediates, saving time and resources. Monitoring the reaction's progress, typically through methods like Thin Layer Chromatography (TLC), is crucial to determine the point of completion and to avoid the degradation of the product through prolonged heating. gsconlinepress.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is of growing importance. The goal is to design processes that are more sustainable, safer, and less damaging to the environment.

Atom Economy and E-Factor Considerations

Atom economy is a fundamental metric of green chemistry that assesses the efficiency of a chemical reaction in converting reactant atoms into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The Environmental Factor (E-Factor) offers a complementary perspective by quantifying the amount of waste produced relative to the desired product.

For a hypothetical synthesis of this compound from 2-amino-4-bromobenzoic acid and a reagent providing the N=C-Cl fragment, the atom economy can be calculated. While multiple routes are possible, a plausible two-step synthesis via a benzoxazinone (B8607429) intermediate is often employed for related structures.

Use of Sustainable Solvents and Reagents

A key tenet of green chemistry involves the substitution of hazardous solvents and reagents with more sustainable alternatives. In the context of quinazolinone synthesis, research has explored the use of greener solvents to replace traditional volatile organic compounds (VOCs) like toluene (B28343) or chlorinated solvents. Glycerol, a non-toxic and biodegradable solvent derived from renewable sources, has been successfully used for the synthesis of quinazolinones, often facilitating easy product separation. organic-chemistry.org More recently, bio-sourced solvents such as pinane, derived from pine tree oil, have been investigated as renewable substitutes for fossil-based hydrocarbons.

The choice of reagents is also critical. For instance, some synthetic routes for quinazolinones utilize hydrogen peroxide (H₂O₂) as a green oxidant. H₂O₂ is advantageous as its only byproduct is water, making it a much more environmentally benign option compared to many traditional oxidizing agents.

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment (if chiral)

The potential for chirality in this compound arises from the presence of a proton at the 4a-position, which makes the C4a atom a stereocenter. This would result in the existence of two enantiomers, (4aR)- and (4aS)-7-bromo-2-chloro-4aH-quinazolin-4-one. The unambiguous assignment of the absolute configuration of such chiral molecules is crucial and can be achieved using chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). wikipedia.org

Chiroptical spectroscopies measure the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubwikipedia.org ECD spectroscopy measures this difference in the UV-visible region, corresponding to electronic transitions, while VCD measures it in the infrared region, corresponding to vibrational transitions. encyclopedia.pubwikipedia.org The resulting spectra are unique for each enantiomer, showing mirror-image patterns, and are highly sensitive to the molecule's three-dimensional structure. encyclopedia.pub

The standard modern approach involves a combination of experimental measurement and computational chemistry. mdpi.comnih.gov The ECD and/or VCD spectra of the chiral quinazolinone would be recorded experimentally. mdpi.com Concurrently, Density Functional Theory (DFT) calculations would be performed to predict the theoretical spectra for one of the enantiomers (e.g., the R-enantiomer). acs.org By comparing the sign and intensity of the experimental Cotton effects in the ECD spectrum or bands in the VCD spectrum with the computationally predicted spectrum, the absolute configuration of the synthesized compound can be definitively assigned. mdpi.comnih.gov For flexible molecules, a conformational analysis is performed first, and the final predicted spectrum is a Boltzmann-weighted average of the spectra of the most stable conformers. mdpi.com

Illustrative Data for a Chiral Quinazolinone Derivative Disclaimer: The following table presents hypothetical ECD data typical for the absolute configuration assignment of a chiral heterocyclic compound. This data is for illustrative purposes only and does not represent experimentally measured values for this compound.

| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε for R-enantiomer | Assignment |

| 310 | +8.2 | +9.5 | Positive Cotton Effect |

| 285 | -5.1 | -6.2 | Negative Cotton Effect |

| 250 | +12.5 | +11.8 | Positive Cotton Effect |

| 220 | -15.8 | -17.0 | Negative Cotton Effect |

Tautomerism and Prototropism Studies in this compound Derivatives

Tautomerism, the interconversion of structural isomers through proton migration (prototropism), is a fundamental characteristic of the quinazolinone scaffold. nih.govnih.gov The most prevalent tautomerism in this class of compounds is the lactam-lactim equilibrium. nih.gov For a typical 4(3H)-quinazolinone, the lactam form (with a carbonyl group at C4 and a proton on N3) is in equilibrium with the lactim form (with a hydroxyl group at C4 and a C3=N4 double bond). nih.gov

The specified compound, this compound, represents a specific keto-tautomer. However, it is part of a larger equilibrium system that includes other prototropic forms. The relative stability and population of these tautomers are governed by several factors, including the electronic effects of substituents and the polarity of the solvent. nih.govyoutube.com The electron-withdrawing nature of the bromine and chlorine atoms would influence the acidity of the N-H protons and the basicity of the nitrogen and oxygen atoms, thereby affecting the position of the tautomeric equilibrium. In polar solvents, the lactam form of quinazolinones is often favored, whereas the lactim form can be populated in nonpolar environments or trapped by specific reactions. nih.gov Spectroscopic methods like NMR and IR, alongside computational energy calculations, are the primary tools for studying these equilibria.

Potential Tautomeric Forms of 7-bromo-2-chloro-quinazolin-4-one Disclaimer: This table illustrates the primary tautomeric forms theoretically possible for the 7-bromo-2-chloro-quinazolin-4-one core structure. The existence and stability of each form would need to be confirmed experimentally and computationally.

| Tautomeric Form | IUPAC Name | Key Structural Features |

| Lactam | 7-bromo-2-chloro-3H-quinazolin-4-one | C4=O (amide carbonyl); N3-H |

| Lactim | 7-bromo-2-chloro-quinazolin-4-ol | C4-OH (enol hydroxyl); C3=N4 |

| 4aH-Keto | This compound | C4=O (ketone); C4a-H |

Conformational Dynamics and Energy Landscape Analysis of this compound

The energy landscape of this compound would be investigated primarily through high-level computational methods like Density Functional Theory (DFT). nih.govacs.org A systematic conformational search would identify all low-energy conformers. For each identified conformer, a geometry optimization would be performed to find the local energy minimum on the potential energy surface. acs.org Subsequent frequency calculations confirm that these are true minima (no imaginary frequencies) and provide their Gibbs free energies. The relative energies of these conformers allow for the determination of their equilibrium populations at a given temperature. Transition state theory can be used to calculate the energy barriers for interconversion between conformers, providing a complete picture of the molecule's dynamic behavior. Such analyses are critical for understanding receptor binding and reactivity, as the biologically active conformation is not always the lowest-energy one.

Hypothetical Conformational Energy Data Disclaimer: The data below is illustrative of a computational analysis for a generic substituted quinazolinone and does not represent actual calculated values for this compound. The conformers would typically differ by rotation around single bonds of substituents.

| Conformer ID | Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-01 | 178.5 | 0.00 | 75.3 |

| Conf-02 | -15.2 | 1.15 | 11.1 |

| Conf-03 | 65.4 | 1.50 | 6.5 |

| Conf-04 | -98.7 | 1.52 | 6.3 |

| Transition State | - | 4.80 (Barrier from Conf-01) | - |

Reactivity at the Halogenated Positions (C2-Cl, C7-Br)

The presence of two distinct halogen atoms at the C2 and C7 positions of the quinazolinone ring allows for selective chemical transformations. The chlorine atom at the C2 position is part of the electron-deficient pyrimidine ring, while the bromine atom is attached to the benzene ring. This electronic difference is the key to achieving regioselective functionalization.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of nucleophiles onto the quinazolinone scaffold. In dihalogenated quinazolines, the reactivity of the halogen atoms towards nucleophilic attack is highly dependent on their position. The C2 and C4 positions of the quinazoline ring are significantly activated towards SNAr due to the electron-withdrawing effect of the adjacent nitrogen atoms. wikipedia.org

For 7-bromo-2-chloroquinazolin-4-one, the C2-Cl bond is more susceptible to nucleophilic attack than the C7-Br bond. This is because the C2 position is flanked by two nitrogen atoms, which strongly stabilize the Meisenheimer intermediate formed during the substitution reaction. Consequently, treatment with various nucleophiles such as amines, alcohols, and thiols would be expected to result in selective substitution at the C2 position.

| Nucleophile | Product | Typical Conditions | Reference |

| Primary/Secondary Amines | 2-Amino-7-bromoquinazolin-4-one derivatives | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH), RT to reflux | mdpi.com |

| Alcohols/Phenols | 2-Alkoxy/Aryloxy-7-bromoquinazolin-4-one derivatives | Strong base (e.g., NaH), Solvent (e.g., THF, Dioxane) | beilstein-journals.org |

| Thiols | 2-Thio-7-bromoquinazolin-4-one derivatives | Base (e.g., K2CO3), Solvent (e.g., DMF) | nih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govscience.gov The differential reactivity of aryl bromides and aryl chlorides in these reactions allows for the selective functionalization of 7-bromo-2-chloroquinazolin-4-one. Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling conditions. This allows for selective reaction at the C7 position while leaving the C2-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent. nih.gov For 7-bromo-2-chloroquinazolin-4-one, the Suzuki-Miyaura coupling can be performed selectively at the C7 position using appropriate palladium catalysts and conditions. mdpi.com

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |

| Arylboronic acid | Pd(PPh3)4 or Pd(dppf)Cl2 | Na2CO3, K2CO3 | Toluene/H2O, Dioxane/H2O | 7-Aryl-2-chloroquinazolin-4-one | mdpi.commdpi.com |

| Heteroarylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 7-Heteroaryl-2-chloroquinazolin-4-one | nih.gov |

Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling the aryl halide with a terminal alkyne. organic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the C7 position of the 7-bromo-2-chloroquinazolin-4-one scaffold. snu.edu.inlibretexts.org

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Reference |

| Phenylacetylene | Pd(PPh3)4/CuI | Et3N, Cs2CO3 | THF, DMF | 7-(Phenylethynyl)-2-chloroquinazolin-4-one | researchgate.netresearchgate.net |

| Alkylacetylene | PdCl2(MeCN)2/X-Phos | Et3N | THF | 7-Alkynyl-2-chloroquinazolin-4-one | snu.edu.in |

Buchwald–Hartwig Amination: This reaction forms C-N bonds by coupling the aryl halide with an amine. nih.gov The C7-Br bond can be selectively aminated in the presence of the C2-Cl bond under carefully controlled conditions, often using specific ligand systems that favor the oxidative addition to the C-Br bond. beilstein-journals.orgnih.gov

| Amine | Catalyst/Ligand | Base | Solvent | Product | Reference |

| Primary/Secondary Amines | Pd2(dba)3/Xantphos | Cs2CO3 | Dioxane | 7-Amino-2-chloroquinazolin-4-one derivatives | beilstein-journals.org |

| Amides | Pd(OAc)2/Xantphos | Cs2CO3 | Dioxane | 7-Amido-2-chloroquinazolin-4-one derivatives | beilstein-journals.org |

Halogen-metal exchange is a method for generating organometallic reagents, which can then react with various electrophiles. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org Therefore, for 7-bromo-2-chloroquinazolin-4-one, treatment with an organolithium reagent like n-butyllithium at low temperatures would likely lead to selective bromine-lithium exchange at the C7 position. The resulting 7-lithio-2-chloroquinazolin-4-one species can then be trapped with a suitable electrophile.

| Electrophile | Product | Typical Conditions | Reference | | --- | --- | --- | --- | --- | | CO2 | 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 1. n-BuLi, THF, -78 °C; 2. CO2(g) | wikipedia.orgyoutube.com | | Aldehydes/Ketones | 7-(Hydroxyalkyl)-2-chloroquinazolin-4-one derivatives | 1. n-BuLi, THF, -78 °C; 2. RCHO/RCOR' | wikipedia.org | | Alkyl halides | 7-Alkyl-2-chloroquinazolin-4-one derivatives | 1. n-BuLi, THF, -78 °C; 2. R-X | nih.gov |

Functional Group Interconversion and Modification at C4-one and N1, N3

The quinazolinone core possesses other reactive sites beyond the halogenated positions. The C4-carbonyl group and the nitrogen atoms at positions 1 and 3 can undergo various transformations.

The N3 position is the most common site for alkylation or arylation, typically achieved by treatment with an appropriate halide in the presence of a base. The C4-carbonyl group can be converted to a thione using reagents like Lawesson's reagent or P4S10. This thione can then serve as a handle for further functionalization. O-alkylation at the C4-position to form a 4-alkoxyquinazoline is also possible, which can modify the reactivity of the heterocyclic system.

Electrophilic and Nucleophilic Reactions on the Quinazolinone Ring System

Nucleophilic attack is more common on the pyrimidine ring, particularly at the C2 and C4 positions. scispace.comnih.gov As discussed in section 4.1.1, the C2 position in 7-bromo-2-chloroquinazolin-4-one is highly susceptible to nucleophilic substitution.

Regioselective Functionalization of this compound

The differential reactivity of the C2-Cl and C7-Br bonds is the cornerstone of regioselective functionalization of the 7-bromo-2-chloroquinazolin-4-one scaffold. A general strategy involves a two-step approach:

Functionalization at C7: The more reactive C7-Br bond is addressed first, typically via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) or halogen-metal exchange. These reactions can be performed under conditions that leave the C2-Cl bond untouched. nih.govsnu.edu.innih.gov

Functionalization at C2: The remaining C2-Cl bond can then be functionalized. This position is highly susceptible to SNAr reactions with a wide range of nucleophiles. mdpi.com Alternatively, palladium-catalyzed cross-coupling reactions can also be employed at the C2-Cl position, although this often requires more forcing conditions or different catalyst systems than those used for the C7-Br bond.

This sequential approach allows for the controlled and selective introduction of different substituents at the C2 and C7 positions, enabling the synthesis of a diverse library of polysubstituted quinazolinone derivatives from a single, versatile starting material.

Computational Chemistry and Theoretical Characterization of 7 Bromo 2 Chloro 4ah Quinazolin 4 One

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Identification of Putative Binding Pockets for 7-bromo-2-chloro-4aH-quinazolin-4-one

The identification of putative binding pockets for a specific ligand is typically achieved through molecular docking simulations with various biological targets. For quinazolinone derivatives, which are known to interact with a range of enzymes and receptors, docking studies have revealed key interaction patterns. These studies, while not specific to this compound, offer valuable insights into how this compound might bind to protein targets.

Molecular docking studies on various quinazolinone analogues have identified them as inhibitors of several enzymes, including DNA gyrase, epidermal growth factor receptor (EGFR), and phosphodiesterase 7 (PDE7). nih.govnih.govnih.gov The insights from these studies help in delineating the probable nature of the binding pocket for related compounds.

For instance, in studies with DNA gyrase, quinazolinone derivatives were observed to embed deeply into a hydrophobic pocket. nih.gov The binding was stabilized by hydrogen bonds with key residues such as Asn46 and hydrophobic interactions with residues like Ala47, Glu50, Val71, and Pro79. nih.gov The quinazolinone ring itself, along with its substituents, plays a crucial role in occupying this hydrophobic site. nih.gov

In the context of EGFR inhibition, a common target for quinazoline-based anticancer agents, docking studies have highlighted the importance of the quinazoline (B50416) scaffold in forming critical interactions within the ATP-binding site. nih.govresearchgate.net Similarly, research on novel quinazoline derivatives as PDE7 inhibitors suggests that the quinazoline core, along with chloro and heterocyclic substitutions, can enhance stacking and hydrophobic interactions within the enzyme's binding site. nih.gov

A study on a potent cytotoxic agent, an analogue of 7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl, identified its target as nicotinamide (B372718) phosphoribosyltransferase (Nampt). nih.gov This suggests that the quinazolin-4-one core is a versatile scaffold that can be accommodated in diverse binding pockets.

Based on these findings for analogous structures, it can be postulated that the binding of this compound would likely involve a combination of hydrogen bonding (potentially involving the quinazolinone oxygen and nitrogen atoms) and hydrophobic interactions, with the bromo and chloro substituents contributing to the latter. The specific residues forming the binding pocket would, of course, depend on the particular protein target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR and QSPR studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular effect.

Several QSAR studies have been conducted on quinazolin-4-one derivatives for various biological activities, including anticancer and anticonvulsant effects. nih.govufv.br These studies generally report statistically significant models, indicating a strong correlation between the structural descriptors and the observed activities.

For example, a QSAR study on quinazoline-4(3H)-one derivatives with anticonvulsant activity resulted in a robust model with a high coefficient of determination (R²) of 0.899 and a high predictive ability (R²pred) of 0.7406. ufv.br The model indicated that the anticonvulsant activity was influenced by descriptors such as the Broto-Moreau autocorrelation and the properties of the molecular graph's eigenvalues, which relate to the molecule's topology and electronic environment. ufv.br

In the realm of anticancer research, QSAR models have been developed for quinazoline derivatives targeting the MCF-7 breast cancer cell line. nih.gov These models help in designing new compounds with potentially enhanced cytotoxic activity. Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of a halogen atom at position 6 or 8, can significantly influence the antimicrobial and cytotoxic activities. nih.gov

The following table summarizes the statistical parameters from a representative QSAR study on quinazolin-4(3H)-one derivatives, highlighting the robustness of the developed model.

| Statistical Parameter | Value | Significance |

| R² | 0.899 | High correlation between descriptors and activity in the training set. |

| R²adj | 0.888 | Adjusted R² accounting for the number of descriptors. |

| Q² | 0.866 | Good internal predictive ability (leave-one-out cross-validation). |

| R²pred | 0.7406 | Good external predictive ability on a test set. ufv.br |

| F | 82.03 | High statistical significance of the model. |

This data is from a QSAR study on quinazoline-4(3H)-ones with anticonvulsant activities and is presented to illustrate the application of such models to quinazolinone analogues. ufv.br

These QSAR studies on analogues suggest that the specific substitutions on the quinazolinone scaffold of this compound, namely the bromo group at position 7 and the chloro group at position 2, would be significant contributors to its biological activity profile. The electronegativity and steric bulk of these halogen atoms would likely influence key molecular descriptors that determine the compound's interactions with biological targets.

Biological Activity and Mechanistic Insights in Vitro and Cellular Studies of 7 Bromo 2 Chloro 4ah Quinazolin 4 One

High-Throughput Screening (HTS) Campaigns for Initial Activity Assessment

Information regarding the inclusion of 7-bromo-2-chloro-4aH-quinazolin-4-one in any high-throughput screening campaigns is not available in the public domain. HTS is a critical first step in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds against a specific biological target or cellular phenotype. The results of such screens, typically reported as hit rates and preliminary activity concentrations, would provide the foundational data for further investigation.

Enzyme Inhibition Profiling and Kinetic Studies

There are no published studies detailing the inhibitory activity of this compound against any enzymes, such as kinases, proteases, or hydrolases. Enzyme inhibition assays are fundamental to understanding a compound's mechanism of action. These studies would determine if the compound acts as an inhibitor, and if so, would characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) and its potency (e.g., IC₅₀ or Kᵢ values).

Receptor Binding Assays and Ligand-Binding Thermodynamics

Data from receptor binding assays for this compound are absent from the scientific literature. Such assays are essential for identifying and characterizing the interaction of a compound with a specific receptor. These studies provide crucial information on binding affinity (Kₐ or Kₔ), selectivity against other receptors, and the thermodynamic driving forces of the binding event (enthalpy and entropy changes).

Cellular Assays for Investigating Biological Responses

No cellular studies have been reported for this compound. Cellular assays are vital for understanding how a compound affects biological systems in a more complex, physiological context.

Cell-Based Target Engagement Assays

Without identified molecular targets, no cell-based target engagement assays for this compound have been performed. These assays are designed to confirm that a compound interacts with its intended target within a living cell, often using techniques such as cellular thermal shift assays (CETSA) or reporter gene assays.

Phenotypic Screening in Defined Cell Lines

There is no record of this compound being evaluated in phenotypic screens. Phenotypic screening involves testing compounds for their ability to produce a desired change in cellular phenotype, such as inducing apoptosis in cancer cells or inhibiting viral replication, without a preconceived molecular target.

Elucidation of Molecular Mechanisms of Action (MoA) through In Vitro and Cellular Investigations

Given the lack of foundational in vitro and cellular data, the molecular mechanism of action for this compound remains unelucidated. Determining the MoA is a complex process that involves integrating data from various experimental approaches to understand the precise molecular pathway through which a compound exerts its biological effect.

Identification of Specific Protein or Nucleic Acid Targets

There are currently no published studies that identify specific protein or nucleic acid targets for this compound. While quinazolinone derivatives, as a class, are known to interact with a variety of biological targets including enzymes and receptors, the specific interactions of this compound have not been investigated. nih.govresearchgate.net For instance, other quinazolinone-based molecules have been developed as inhibitors of enzymes like tyrosine kinases, poly-(ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR). nih.govnih.gov However, without experimental data, it is not possible to attribute any of these activities to this compound.

Downstream Signaling Cascade Analysis

Consistent with the lack of identified molecular targets, there is no information available regarding the downstream signaling cascades that may be modulated by this compound. Research on other quinazolinone derivatives has shown their ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. mdpi.com For example, certain quinazoline-based drugs inhibit the signaling pathways driven by the epidermal growth factor receptor (EGFR). researchgate.net Nevertheless, no such analysis has been conducted for this compound.

Structure-Activity Relationship (SAR) Derivations based on In Vitro Biological Data for this compound Analogues

Due to the absence of in vitro biological data for this compound, it is not possible to derive any direct structure-activity relationships (SAR). However, SAR studies on the broader class of quinazolinone derivatives provide some general insights into how substitutions on the quinazolinone ring system can influence biological activity.

Structure-activity relationship studies on various quinazolinone derivatives have indicated that substitutions at the 2 and 3 positions, as well as the presence of a halogen atom at the 6 and 8 positions, can be crucial for their antimicrobial activities. nih.gov The presence of a substituted aromatic ring at position 3 and various groups like methyl, amine, or thiol at position 2 are often considered essential for these effects. nih.gov

For antibacterial activity, a study on 4(3H)-quinazolinones revealed that substitutions on the quinazolinone ring system significantly impact their efficacy, particularly against Gram-positive bacteria like S. aureus. acs.orgnih.gov For instance, while some substitutions improve activity, the introduction of a bromo group at the C6 or C7 position has been shown to be detrimental to antibacterial efficacy in certain series of compounds. acs.orgnih.gov

In the context of anticancer activity, SAR studies have also been conducted. For example, in a series of 6-bromo quinazoline (B50416) derivatives, the nature of the substituent at the 2-position thiol group influenced cytotoxicity against cancer cell lines. researchgate.net

It must be reiterated that these are general SAR principles for the quinazolinone class, and without specific data for this compound, any extrapolation of its potential activity based on these general trends would be purely speculative.

Comparative Biological Profiling with Other Quinazolinone Derivatives

Quinazolinone and its derivatives represent a large and diverse family of heterocyclic compounds with a wide array of reported biological activities. nih.govresearchgate.net These include antimicrobial, cytotoxic, anti-inflammatory, and anticancer properties. nih.govnih.gov A comparative profiling of this compound with other quinazolinone derivatives is currently theoretical due to the lack of experimental data for the former.

However, a look at the biological profiles of other halogenated quinazolinones can provide a contextual landscape. For instance, various 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anthelmintic and antibacterial activities. researchgate.net In another study, 6-bromo quinazoline derivatives were investigated as cytotoxic agents. researchgate.net Furthermore, quinazolinones with chloro substitutions have also been extensively studied. For example, 7-chloro-3-(4-fluorophenyl)-2-((5-(substituted amino)-1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives have been synthesized and are noted for their biological activities. nih.gov

The tables below present data for some biologically active quinazolinone derivatives to illustrate the diversity of this compound class. It is important to note that this data does not include this compound.

Advanced Analytical Methodologies for 7 Bromo 2 Chloro 4ah Quinazolin 4 One and Its Metabolites

Chromatographic Separation Techniques (HPLC, UPLC, GC) for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are the cornerstone for assessing the purity of 7-bromo-2-chloro-4aH-quinazolin-4-one and for analyzing it within complex mixtures, such as reaction monitoring samples or biological extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for non-volatile, thermally labile compounds like quinazolinones.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is extensively used for the purity analysis of quinazolinone derivatives. mdpi.com Separation is typically achieved on octadecyl (C18) or octyl (C8) bonded silica (B1680970) columns. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comchromforum.org The high resolving power of HPLC allows for the separation of the main compound from synthetic precursors, by-products, and degradation products, enabling accurate purity assessment, often expressed as a percentage of the total peak area in the chromatogram. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. For complex mixture analysis, such as identifying multiple components in a single sample, the increased peak capacity of UPLC is highly advantageous. The fundamental principles of separation remain similar to HPLC, but the enhanced performance makes UPLC a preferred method for high-throughput screening and demanding separation challenges.

Gas Chromatography (GC): While less common for quinazolinones due to their relatively low volatility and potential for thermal degradation, GC can be applied, particularly for more volatile, halogenated precursors or specific derivatives. For halogenated aromatic compounds, GC coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS) is a powerful tool. acs.orgacs.org Negative chemical ionization mass spectrometry (GC/NCI-MS) is particularly selective for detecting brominated and chlorinated compounds with high sensitivity. acs.orgosti.gov Sample derivatization may be required to increase the volatility and thermal stability of the analyte.

The table below outlines typical starting conditions for the chromatographic analysis of quinazolinone-related compounds.

| Parameter | HPLC | UPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm | Fused Silica Capillary (e.g., CP-Sil 5 CB), 0.32 mm x 50 m |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid | Helium or Nitrogen |

| Flow Rate/Gas Flow | 1.0 mL/min | 0.4 mL/min | 1-2 mL/min |

| Detection | UV-Vis (e.g., 254 nm) | UV-Vis or MS | ECD or MS |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Controlled (e.g., 40-60 °C) | Temperature gradient (e.g., 50 °C to 250 °C) |

The nomenclature "4aH-quinazolin-4-one" indicates the presence of a hydrogen atom at the 4a position, which is a saturated carbon atom forming a bridgehead in the heterocyclic ring system. This creates a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are critical. csfarmacie.cz

Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective method for resolving enantiomers. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely successful for separating a broad range of chiral compounds, including quinazolinone derivatives. researchgate.netnih.gov

Method development involves screening a variety of CSPs and mobile phase systems. Normal-phase chromatography, using mobile phases like hexane/isopropanol or hexane/ethanol, is often effective for this class of compounds. nih.gov The choice of alcohol modifier and the presence of additives can significantly influence retention and enantioselectivity. The goal is to achieve baseline separation (Resolution, R_s > 1.5) of the two enantiomer peaks, which allows for accurate determination of enantiomeric excess (e.e.) or enantiomeric ratio. nih.gov

Mass Spectrometry (MS) Techniques for High-Resolution Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the parent ion (typically [M+H]⁺ in positive ion mode). mdpi.com This allows for the determination of the elemental formula of the compound with high confidence, as the measured mass can be distinguished from other potential formulas with the same nominal mass. The presence of bromine and chlorine atoms creates a characteristic isotopic pattern due to their natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), which serves as a further confirmation of the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. In this technique, the parent ion is selected and subjected to collision-induced dissociation (CID), breaking it into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For quinazolinone and related quinolone structures, characteristic fragmentation pathways include losses of small neutral molecules (e.g., CO, H₂O) and cleavages of the heterocyclic rings and substituents. nih.govnih.gov Analyzing these pathways provides definitive structural confirmation and can be used to distinguish between isomers.

LC-MS/MS for Detection and Quantification in Biological Matrices (e.g., cell lysates, enzyme assays)

For quantitative analysis in complex biological matrices like cell lysates or enzyme assay buffers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. nih.gov This technique is crucial for pharmacokinetic and in vitro drug metabolism studies.

The method typically involves a sample preparation step to remove proteins and other interfering substances, such as protein precipitation with acetonitrile or solid-phase extraction (SPE). The extract is then injected into an HPLC or UPLC system for chromatographic separation. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the parent compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex matrix. nih.gov A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method is validated for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ). nih.govnih.gov

Table of Typical LC-MS/MS Parameters for Quantification:

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes nitrogen-containing heterocyclic compounds. |

| MS Analyzer | Triple Quadrupole (QqQ) | Enables sensitive and selective MRM scanning. |

| MRM Transition (Analyte) | e.g., m/z 258.9 -> 150.9 | Specific precursor-to-product ion transition for quantification. |

| MRM Transition (Internal Standard) | e.g., m/z 263.9 -> 155.9 (for a +5 Da IS) | Used for correcting variations in sample processing and instrument response. |

| Collision Energy | 15-40 eV | Optimized to produce the most stable and intense product ion. |

| Quantification Range | 0.1 - 500 ng/mL | Typical range for in vitro assays, depending on compound potency. |

Metabolite Identification from In Vitro Enzymatic Transformations

Identifying the metabolic fate of a new chemical entity is a critical step in drug development. In vitro metabolism studies using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), are commonly performed. nih.govresearchgate.net

The process involves incubating this compound with liver microsomes (e.g., from human, rat, or mouse) and necessary cofactors like NADPH. nih.govflinders.edu.au After incubation, the reaction is stopped, and the sample is analyzed by high-resolution LC-MS. The data is processed to find new peaks that are present in the test sample but absent in control samples. The mass difference between the parent compound and a potential metabolite indicates the type of biotransformation that occurred. The structure of the metabolite is then confirmed by analyzing its MS/MS fragmentation spectrum and comparing it to the parent compound's spectrum.

Common Phase I and Phase II Metabolic Transformations for Heterocyclic Drugs:

| Transformation | Mass Change | Common Enzymes |

| Oxidation (Hydroxylation) | +16 Da | Cytochrome P450 (CYP) |

| Dehydrogenation | -2 Da | Dehydrogenases |

| Dehalogenation | -35 Da (Cl to OH) | Cytochrome P450 (CYP) |

| Glucuronidation | +176 Da | UDP-glucuronosyltransferase (UGT) |

| Sulfation | +80 Da | Sulfotransferase (SULT) |

Spectrophotometric and Fluorometric Methods for Quantification in In Vitro Assays

For simple in vitro assays where the sample matrix is not complex (e.g., buffer solutions), UV-Visible spectrophotometry offers a rapid, cost-effective, and straightforward method for quantification.

The method relies on the principle that the compound absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law). Quinazolinone derivatives possess aromatic and conjugated systems, leading to strong UV absorbance, typically in the 220-350 nm range. researchgate.netnih.gov

To develop a method, a suitable solvent in which the compound is stable and soluble (e.g., ethanol, methanol, or acetonitrile) is chosen. The UV spectrum is scanned to identify the wavelength of maximum absorbance (λmax). A calibration curve is then generated by preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax. researchgate.net The concentration of unknown samples can then be determined from this curve. Method validation is performed to ensure specificity, linearity, accuracy, and precision.

While not as universally applicable as absorbance, some quinazolinone derivatives may exhibit native fluorescence, allowing for quantification by fluorometry. This method offers potentially higher sensitivity and selectivity than spectrophotometry. It would involve determining the optimal excitation and emission wavelengths and, similar to UV spectrophotometry, creating a calibration curve of fluorescence intensity versus concentration.

Capillary Electrophoresis for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It offers extremely high separation efficiency (measured in theoretical plates), often exceeding that of HPLC, due to the plug-like flow profile of the electroosmotic flow (EOF). wikipedia.org

CE is particularly well-suited for separating charged species and can be a powerful alternative to HPLC for purity analysis. nih.gov Furthermore, chiral selectors can be added to the background electrolyte to achieve the separation of enantiomers, a technique known as chiral CE, which has been successfully applied to related quinolone compounds. nih.gov Detection is typically performed on-capillary using UV-Vis absorbance. wikipedia.org CE can also be coupled to a mass spectrometer (CE-MS) for enhanced identification capabilities. libretexts.org

Intellectual Property and Patent Landscape Surrounding 7 Bromo 2 Chloro 4ah Quinazolin 4 One

Review of Existing Patents Covering Quinazolinone Derivatives and Their Applications

The quinazolinone scaffold is a well-established pharmacophore, and as such, is the subject of a vast number of patents. These patents cover a wide array of applications, with a predominant focus on the treatment of cancer. tandfonline.comnih.govnih.gov

Quinazolinone derivatives have been extensively patented as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. A significant portion of these patents focuses on their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govgoogle.com Both first-generation and subsequent generations of EGFR inhibitors based on the quinazoline (B50416) core have been the subject of intense patenting activity. nih.gov Beyond EGFR, patents describe the activity of quinazolinone derivatives against other kinases such as B-Raf, Aurora kinases, and mTOR, highlighting the versatility of the scaffold in targeting different cancer-related pathways. tandfonline.comresearchgate.net

The patent literature also discloses the use of quinazolinone derivatives for a variety of other therapeutic indications, including as anti-inflammatory, antibacterial, antiviral, and antihypertensive agents. nih.gov The broad spectrum of biological activities claimed in these patents underscores the importance of the quinazolinone nucleus in medicinal chemistry.

Patents related to quinazolinone derivatives often claim not only the final compounds but also key intermediates and the synthetic methodologies used for their preparation. For instance, a patent has been filed for a method of preparing 7-bromo-6-chloro-4(3H)-quinazolinone, an intermediate for the anticoccidial drug halofuginone, indicating that even specific halogenation patterns on the quinazolinone ring are of patent interest.

The following table provides a summary of representative patents for quinazolinone derivatives, illustrating the diversity of their claimed applications and substitution patterns.

| Patent/Reference | General Structure/Derivatives Covered | Therapeutic Application Claimed | Key Features of Claims |

| Review by Ravez et al. (2015) | Various substituted quinazolines | Anticancer (EGFR inhibitors, B-Raf inhibitors, Aurora kinase inhibitors) | Covers a wide range of substitution patterns on the quinazoline core. tandfonline.comnih.gov |

| Review by Marzaro et al. (2012) | 4-Anilinoquinazolines | Anticancer (Tyrosine kinase inhibitors) | Focuses on a specific class of quinazolinone derivatives with significant patent activity. nih.govresearchgate.net |

| US Patent 8,614,220 B2 | Substituted pyrazolo-quinazoline derivatives | Kinase inhibitors for treating cancer | Claims compounds with a fused pyrazole (B372694) ring system. google.com |

| US Patent Application 2010/0063073 A1 | Quinazolinone derivatives | Inhibitors of mitotic kinesin KSP for treating proliferative diseases | Describes the use of quinazolinones to target a different mechanism of cancer cell proliferation. google.com |

Analysis of Novelty and Inventive Step for 7-bromo-2-chloro-4aH-quinazolin-4-one

The novelty of a chemical compound in the context of patent law hinges on whether it has been previously disclosed to the public. Based on a thorough review of the existing patent landscape, This compound does not appear to be explicitly claimed in any prior art. While numerous patents cover quinazolinone derivatives with various substitutions, the specific combination of a bromo group at the 7-position and a chloro group at the 2-position of the 4aH-quinazolin-4-one core seems to be absent from the specific examples and claims of existing patents.

The inventive step, or non-obviousness, requires that the invention is not an obvious modification of what is already known to a person skilled in the art. The argument for the inventive step of this compound would need to be built on unexpected properties or advantages conferred by this particular substitution pattern.

Several factors could contribute to a strong argument for an inventive step:

Unexpected Biological Activity: If this compound demonstrates significantly improved potency, selectivity, or a novel mechanism of action against a particular biological target compared to structurally similar compounds, this would be a strong indicator of an inventive step. For instance, if it were a potent and selective inhibitor of a kinase not previously associated with this scaffold, it would be considered non-obvious.

Synergistic Effects: The combination of the bromo and chloro substituents at positions 7 and 2 respectively might lead to a synergistic effect on its biological activity that could not have been predicted from the individual effects of each substituent.

Improved Physicochemical Properties: The specific halogenation pattern may result in unexpectedly favorable physicochemical properties, such as improved solubility, metabolic stability, or oral bioavailability, which are critical for drug development.

Novel Synthesis Route: If the synthesis of this compound requires a novel and non-obvious chemical process, this could also contribute to the inventive step of the compound itself.

The presence of a patent for the isomeric 7-bromo-6-chloro-4(3H)-quinazolinone suggests that specific halogenation patterns are considered patentable. The shift of the chloro substituent from the 6-position to the 2-position in the target compound could lead to distinct biological and chemical properties, further strengthening the case for non-obviousness.

Strategies for Patent Protection of New Quinazolinone Analogues and Their Biological Activities

To secure robust patent protection for new quinazolinone analogues like this compound and their associated biological activities, a multi-faceted strategy is essential. This strategy should aim to create a comprehensive patent portfolio that protects not only the specific compound but also its potential applications and future developments.

Key strategies include:

Broad Genus and Sub-Genus Claims: The initial patent application should include broad "Markush" claims that encompass a genus of related compounds, defined by a general chemical structure with variable substituent groups (R-groups). This provides a wider scope of protection beyond the specific exemplified compounds. Narrower sub-genus claims can then be used to carve out specific groups of compounds with particularly interesting properties.

Specific Compound Claims: The patent must include specific claims to the most promising individual compounds, including this compound.

Composition of Matter Claims: Claims should cover pharmaceutical compositions containing the novel quinazolinone analogues, including the active ingredient and any pharmaceutically acceptable carriers, excipients, or other active agents.

Method of Use Claims: These claims protect the use of the new compounds for treating specific diseases or for eliciting a particular biological response. For example, "A method of treating cancer comprising administering a therapeutically effective amount of this compound."

Process Claims: If a novel and inventive synthetic method has been developed, it should be protected with process claims detailing the steps of the synthesis.

Claims to Intermediates: Key intermediates in the synthesis of the final compounds should also be claimed to prevent competitors from using the same synthetic route.

Polymorph and Salt Form Claims: As the development of a drug candidate progresses, different crystalline forms (polymorphs) and salts may be identified. These forms can have different physicochemical properties and should be protected by separate patents to extend the intellectual property protection.

The following table outlines a potential claiming strategy for a new quinazolinone analogue:

| Claim Type | Example Claim Language | Purpose |

| Broad Genus | A compound of Formula I, or a pharmaceutically acceptable salt thereof, wherein... | To protect a wide range of related compounds. |

| Sub-Genus | A compound of Formula I, wherein R1 is halogen and R2 is a substituted aryl group... | To protect specific classes of compounds with desirable properties. |

| Specific Compound | The compound this compound, or a pharmaceutically acceptable salt thereof. | To protect the lead candidate. |

| Composition | A pharmaceutical composition comprising a compound of claim X and a pharmaceutically acceptable carrier. | To protect the final drug product. |

| Method of Use | A method of inhibiting EGFR kinase activity in a subject in need thereof, comprising administering to the subject a therapeutically effective amount of a compound of claim X. | To protect the therapeutic application. |

Freedom-to-Operate Analysis for Research and Development Efforts

A freedom-to-operate (FTO) analysis is a critical step in the research and development of any new pharmaceutical compound. It aims to determine whether the proposed commercial activities, including research, development, and marketing of a new product, would infringe upon the valid patent rights of third parties.

For this compound, an FTO analysis would involve a detailed search and analysis of the claims of all relevant existing patents. The primary concern would be broad genus claims in patents for quinazolinone derivatives that could be interpreted to cover this specific compound, even if it is not explicitly mentioned.

The analysis would focus on several key aspects:

Scope of Claims: The language of the claims in existing patents would be meticulously examined to determine if the structural features of this compound fall within their scope. The definition of various substituent groups (R-groups) in Markush claims would be of particular importance.

Patent Validity: The validity of potentially blocking patents would be assessed. A patent may be found to be invalid based on prior art that was not considered during its examination.

Geographic Coverage: Patent rights are territorial. The FTO analysis would consider the specific countries where research, manufacturing, and marketing activities are planned.

Patent Expiration: The expiration dates of potentially relevant patents would be determined. Once a patent expires, the invention enters the public domain and can be freely used.

If a potentially blocking patent is identified, several strategies can be employed:

Licensing: Negotiating a license with the patent holder to obtain the right to use the patented technology.

Designing Around: Modifying the structure of this compound to fall outside the scope of the patent's claims, while attempting to retain its desirable biological activity.

Challenging the Patent: Initiating legal proceedings to challenge the validity of the patent, such as an inter partes review in the United States.

Waiting for Expiration: If the patent is nearing its expiration date, a company may choose to delay commercialization until the patent expires.

Given the extensive patenting in the quinazolinone field, a thorough and ongoing FTO analysis is crucial to navigate the complex intellectual property landscape and mitigate the risk of infringement litigation.

Future Research Trajectories and Potential Scientific Applications of 7 Bromo 2 Chloro 4ah Quinazolin 4 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of quinazolinone derivatives has evolved significantly, moving towards more efficient and environmentally benign methods. ujpronline.com Future research on 7-bromo-2-chloro-4aH-quinazolin-4-one should focus on developing novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. tandfonline.comrsc.org

Traditional methods for quinazolinone synthesis often require harsh conditions, toxic reagents, and multi-step procedures. researchgate.net Modern approaches that could be adapted for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields. ujpronline.comsifisheriessciences.com

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials are highly efficient, reducing waste and simplifying purification processes. sifisheriessciences.comfrontiersin.org

Organocatalysis: The use of small organic molecules as catalysts, such as p-toluene sulfonic acid (p-TSA) or even natural acids like citric acid found in lemon juice, offers a metal-free, sustainable alternative to traditional acid or metal catalysis. rsc.orgfrontiersin.org

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes.

The table below summarizes modern, sustainable synthetic strategies applicable to the quinazolinone scaffold.

| Methodology | Catalyst/Conditions | Key Advantages | Relevant Citations |

| Microwave Irradiation | Acetic Acid / Basic Media | Rapid reaction times, improved yields, energy efficiency. | ujpronline.comsifisheriessciences.com |

| Ultrasound Activation | Dodecylbenzene sulfonic acid (DBSA) in water | Environmentally benign, efficient for three-component reactions. | frontiersin.org |

| Green Catalysis | Lemon Juice / Solar Radiation | Biodegradable, non-toxic, renewable catalyst and energy source. | rsc.org |

| Metal-Catalyzed Reactions | Copper or Palladium catalysts | High efficiency and regioselectivity for complex bond formations. | ujpronline.comfrontiersin.orgresearchgate.net |

| Organocatalysis | p-Toluene sulfonic acid (p-TSA) / Taurine | Metal-free, avoids toxic reagents, mild reaction conditions. | frontiersin.org |

Future work would involve optimizing these sustainable methods for the specific synthesis of this compound, likely starting from a 2-amino-4-bromobenzoic acid derivative.

Advanced Derivatization for Enhanced Biological Activity and Selectivity

The this compound molecule is an ideal platform for advanced derivatization to explore structure-activity relationships (SAR). The distinct reactivity of the C-Cl and C-Br bonds, along with other positions on the quinazolinone ring, allows for selective modification to tune its biological properties.

C2-Position (Chloro Group): The 2-chloro substituent is a versatile synthetic handle. It can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide array of functional groups. This position is crucial for modulating activity, and introducing substituted amine side chains has been a successful strategy for developing potent kinase inhibitors and antibacterial agents. rroij.com

C7-Position (Bromo Group): The 7-bromo substituent is well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, and Negishi couplings. nih.gov This allows for the introduction of aryl, heteroaryl, or alkyl groups, which can significantly alter the molecule's size, hydrophobicity, and electronic properties. SAR studies on other quinazolinones have shown that substitutions at the C6 and C7 positions can be critical for activity, although in some antibacterial contexts, substitutions at C7 led to a loss of activity, highlighting the need for careful exploration. acs.orgnih.gov

N3-Position: The nitrogen at position 3 can be alkylated or arylated to further expand the chemical diversity of the derivatives. Adding different heterocyclic moieties at this position has been shown to increase the pharmacological activity of the quinazolinone core. nih.gov

A systematic derivatization strategy, creating a library of analogs based on the this compound scaffold, will be essential to identify compounds with enhanced potency and selectivity for specific biological targets.

Identification of Undiscovered Biological Targets and Pathways (In Vitro)

The quinazolinone scaffold is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net This is often due to its ability to interact with various biological macromolecules. For this compound and its future derivatives, a key research trajectory is the unbiased, systematic screening to identify novel biological targets.

High-throughput screening (HTS) of the compound against panels of human cancer cell lines is a primary step. researchgate.netvnu.edu.vn Initial cytotoxicity data can guide further mechanistic studies. Based on the activities of related quinazolinone compounds, several target classes are of high interest for initial investigation.

| Potential Target Class | Specific Examples | Rationale/Significance | Relevant Citations |

| Protein Kinases | EGFR, VEGFR, HER2, CDK4 | Quinazolines are classic scaffolds for kinase inhibitors; many approved drugs are based on this structure. | nih.govnih.govmdpi.com |

| Dihydrofolate Reductase (DHFR) | Human DHFR, Parasitic DHFR | A validated target for anticancer and antimalarial therapies; some quinazolines are potent DHFR inhibitors. | nih.gov |

| DNA Gyrase / Topoisomerases | Bacterial DNA Gyrase, Human Topo I/II | Inhibition of these enzymes disrupts DNA replication, a key mechanism for antibacterial and anticancer agents. | nih.govrsc.org |

| Poly(ADP-ribose) Polymerase (PARP) | PARP1 | An important target in cancer therapy, particularly in combination with DNA-damaging agents. | nih.govnih.gov |

| Tubulin Polymerization | Microtubule dynamics | Disruption of microtubule formation is a validated anticancer mechanism. | nih.govnih.gov |

Future in vitro studies should employ techniques like differential scanning fluorimetry, cellular thermal shift assays (CETSA), and affinity-based proteomics to identify direct binding partners and elucidate the compound's mechanism of action.

Integration into Chemical Biology Tools for Target Validation

Once a primary biological target of this compound or one of its potent derivatives is identified, the scaffold can be developed into a chemical biology tool for target validation and pathway elucidation. The reactive handles on the molecule are advantageous for this purpose.

Future research in this area would involve:

Synthesis of a Photoaffinity Probe: A derivative could be synthesized incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). Upon binding to its target protein and exposure to UV light, the probe would form a covalent bond, allowing for subsequent identification of the target protein via mass spectrometry.

Development of a Biotinylated Affinity Probe: A biotin (B1667282) tag could be attached to a non-essential position of the molecule via a linker. This probe could be used in pull-down assays from cell lysates to isolate the target protein and its associated binding partners, providing insights into the relevant protein complexes and pathways.

Creation of Fluorescent Probes: By conjugating the quinazolinone core to a fluorophore, researchers can create tools to visualize the subcellular localization of the target protein in living cells using fluorescence microscopy.

These chemical biology tools would be invaluable for validating the biological target in a cellular context and exploring the downstream consequences of its inhibition.

Exploration of Non-Biological Applications (e.g., materials science, catalysis, fluorescent probes)

The utility of the quinazolinone scaffold extends beyond medicine into materials science. researchgate.net The fused aromatic ring system and potential for extended conjugation make these compounds candidates for novel functional materials.

Luminescent Materials and Fluorescent Probes: Certain quinazolinone derivatives exhibit strong luminescence. researchgate.netrsc.org The specific halogen substitutions on this compound could influence its photophysical properties, such as its emission wavelength and quantum yield. Future work should involve synthesizing derivatives and characterizing their absorption and emission spectra to assess their potential as organic light-emitting diode (OLED) materials or as fluorescent sensors for detecting specific analytes (e.g., metal ions or pH changes).

Catalysis: The heterocyclic structure containing nitrogen atoms can act as a ligand for metal catalysts. Research could explore the use of this compound derivatives as ligands in organometallic catalysis, potentially for reactions like cross-coupling or hydrogenation.

Agrochemicals: The quinazoline (B50416) core is present in some agrochemicals. researchgate.net Screening the compound and its derivatives for herbicidal or insecticidal activity represents another potential avenue for non-biological application.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of this compound necessitates a highly collaborative and interdisciplinary research approach. Fully realizing its potential requires breaking down traditional scientific silos.

Future progress will depend on synergistic collaborations between:

Synthetic Organic Chemists: To develop efficient and sustainable synthetic routes and create libraries of diverse derivatives. nih.gov